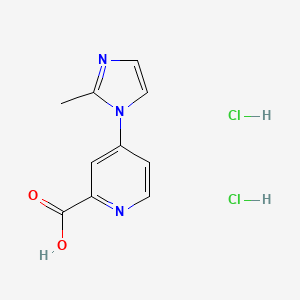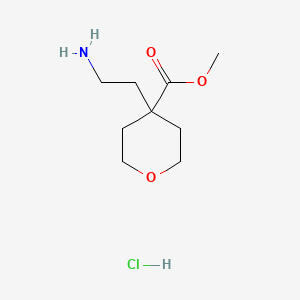
Potassium (2-chloro-6-fluorophenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-chloro-6-fluorophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. It is a valuable reagent in organic synthesis due to its ability to form carbon-carbon bonds under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of potassium (2-chloro-6-fluorophenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R-B(OH)2+KHF2→R-BF3K+H2O
where R represents the 2-chloro-6-fluorophenyl group. This reaction is carried out under mild conditions and results in the formation of a stable trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is typically produced in crystalline form, which is stable and easy to handle .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (2-chloro-6-fluorophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles. The compound is also involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and substituted aromatic compounds in the case of nucleophilic substitution .
Applications De Recherche Scientifique
Potassium (2-chloro-6-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium (2-chloro-6-fluorophenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the nucleophilic organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
- Potassium (2-fluorophenyl)trifluoroborate
- Potassium (2-chlorophenyl)trifluoroborate
- Potassium (2-bromophenyl)trifluoroborate
Uniqueness: Potassium (2-chloro-6-fluorophenyl)trifluoroborate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H3BClF4K |
|---|---|
Poids moléculaire |
236.44 g/mol |
Nom IUPAC |
potassium;(2-chloro-6-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1 |
Clé InChI |
DDAQKFRMWUWAKX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC=C1Cl)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


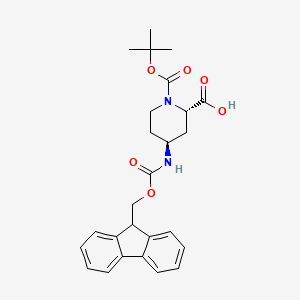
![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
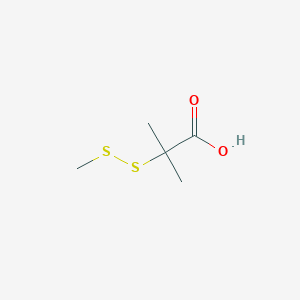
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
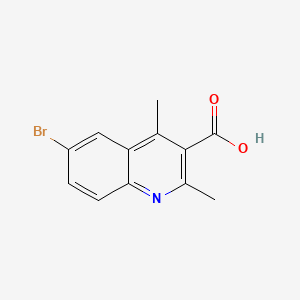
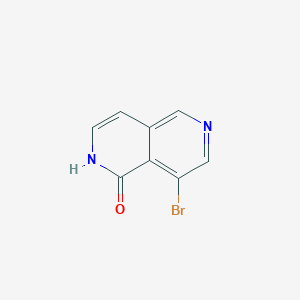
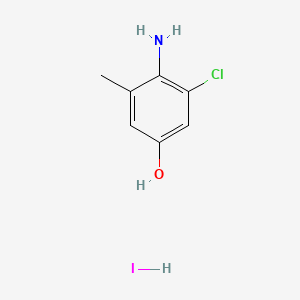
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
